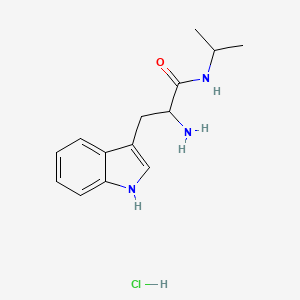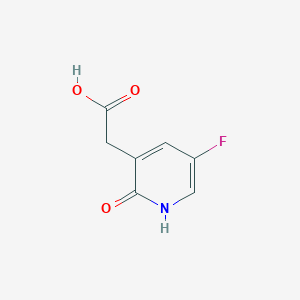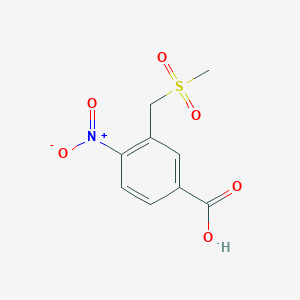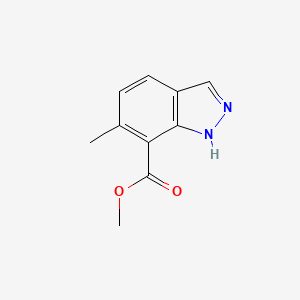![molecular formula C13H16O2 B13003821 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is an organic compound with the molecular formula C13H16O2. It is characterized by the presence of a benzyloxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated compound under basic conditions.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions, often involving the use of cyclobutane derivatives.
Acetaldehyde Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-[3-(Benzyloxy)cyclobutyl]acetic acid.
Reduction: 2-[3-(Benzyloxy)cyclobutyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Benzyloxy Group: The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Methoxy)cyclobutyl]acetaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
2-[3-(Ethoxy)cyclobutyl]acetaldehyde: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-[3-(Phenoxy)cyclobutyl]acetaldehyde: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C13H16O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,7,12-13H,6,8-10H2 |
InChI Key |
XTFCJIIXNFGEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)





![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)



![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
